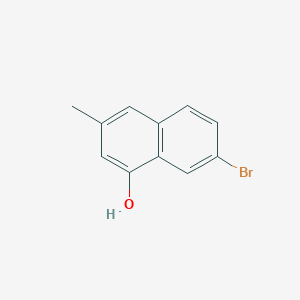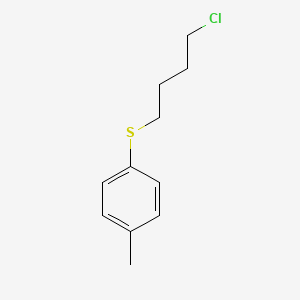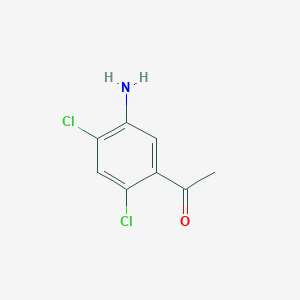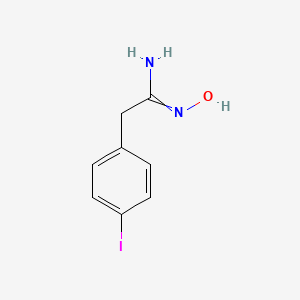
N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide is a chemical compound with the molecular formula C8H9IN2O. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetamidine group through a hydroxy linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide typically involves the reaction of 4-iodoaniline with glyoxylic acid, followed by the introduction of a hydroxylamine group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-N-(4-iodophenyl)acetamide
- 4-iodo-N-hydroxybenzamide
- N-hydroxy-4-iodobenzylamine
Uniqueness
N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide is unique due to its specific structural features, such as the presence of both a hydroxy and an acetamidine group attached to a phenyl ring with an iodine atom. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
176860-58-5 |
|---|---|
Fórmula molecular |
C8H9IN2O |
Peso molecular |
276.07 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(4-iodophenyl)ethanimidamide |
InChI |
InChI=1S/C8H9IN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Clave InChI |
NHLDVXLYCNARNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=NO)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid](/img/structure/B8561434.png)

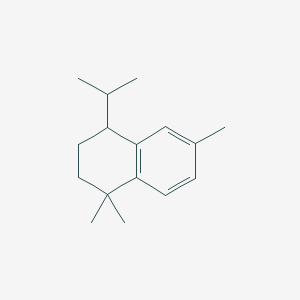

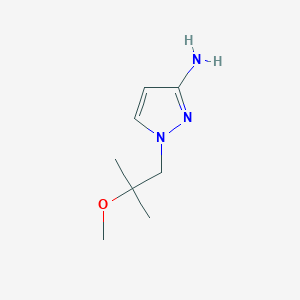
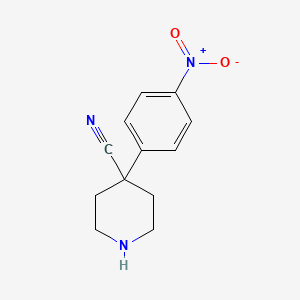
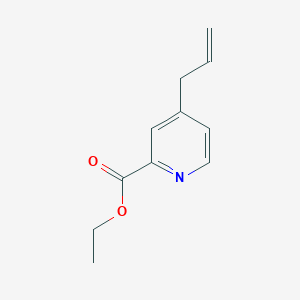
![9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8561487.png)
